![molecular formula C19H17N5O3S B2503813 2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}-N-1-naphthylacetamide CAS No. 946254-66-6](/img/structure/B2503813.png)

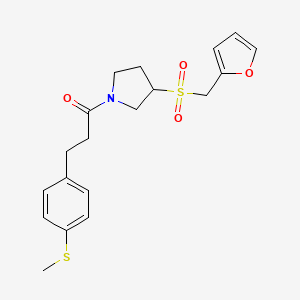

2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}-N-1-naphthylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

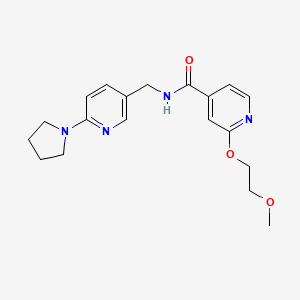

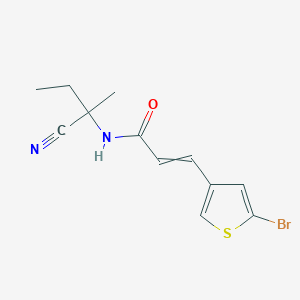

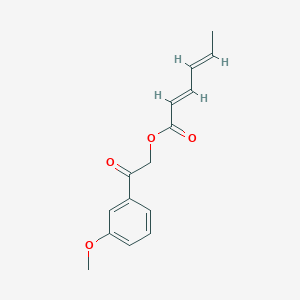

The synthesis of the compound "2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}-N-1-naphthylacetamide" involves a series of reactions starting with 1-naphthyl-2-cyanoacetamide as the key starting material. The process includes cyclocondensation, heterocyclization, and reactions with various reagents to form different heterocyclic compounds. For instance, the reaction of 1-naphthyl-2-cyanoacetamide with sulfanylacetic acid yields a phenylthiazolinone derivative, which can further undergo transformations to produce a range of heterocyclic moieties, including pyrazolo[1,5-a]pyrimidine and 4H-pyrazolo[3,4-d]pyrimidin-4-one .

Molecular Structure Analysis

The molecular structures of the synthesized compounds, including the target compound, are elucidated using spectroscopic data such as Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) both ^1H and ^13C, along with elemental analysis. These techniques provide detailed information about the molecular framework and the nature of the substituents attached to the core heterocyclic structure .

Chemical Reactions Analysis

The compound is likely to undergo various chemical reactions due to the presence of reactive functional groups. For example, the aminopyrazole derivative, which is a precursor in the synthesis, can react with dielectrophilic centers, arylidines of malononitrile, and isothiocyanate derivatives to form novel fused pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidin-4-one moieties . These reactions are crucial for the diversification of the core structure and the introduction of pharmacophoric elements that may contribute to biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their structural features and the outcome of the synthetic reactions. The presence of heteroatoms, aromatic systems, and functional groups like amides and thioethers will influence properties such as solubility, melting point, and reactivity. These properties are essential for understanding the compound's behavior in biological systems and its potential as a drug candidate .

Relevant Case Studies

In the context of potential applications, one of the synthesized compounds from a related study showed anticancer activity, with appreciable growth inhibition against several cancer cell lines . This highlights the importance of the structural analysis and synthesis of such compounds, as they can lead to the discovery of new therapeutic agents. The compound "2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}-N-1-naphthylacetamide" may also possess similar biological activities, warranting further investigation into its cytotoxic effects.

Aplicaciones Científicas De Investigación

Anticancer and Antitumor Activities

- Novel pyridines and pyrazolo[1,5-a]pyrimidines derivatives have demonstrated potent anti-tumor cytotoxic activity in vitro against different human cancer cell lines, suggesting their potential as anticancer agents (Ahmed et al., 2009).

- Pyranotriazolopyrimidines were synthesized and evaluated for their anti-soybean lipoxygenase, anti-xanthine oxidase, and cytotoxic activities. These compounds showed significant cytotoxic activities against various cell lines, highlighting their potential in cancer therapy (Ben Saïd et al., 2016).

- Computational and pharmacological evaluation of heterocyclic derivatives indicated potential toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, supporting their application in cancer treatment and inflammation control (Faheem, 2018).

Antimicrobial Activity

- New heterocyclic compounds incorporating a sulfonamido moiety were synthesized and displayed high antibacterial activities, suggesting their use as antibacterial agents (Azab et al., 2013).

- Some newly synthesized pyridine, pyrimidine, and naphtho[2,1-b]oxazine derivatives exhibited mild to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria (Fadda et al., 2015).

Propiedades

IUPAC Name |

2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3S/c25-9-8-24-17-14(10-20-24)18(27)23-19(22-17)28-11-16(26)21-15-7-3-5-12-4-1-2-6-13(12)15/h1-7,10,25H,8-9,11H2,(H,21,26)(H,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINMZZXTEOENQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC4=C(C=NN4CCO)C(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}-N-1-naphthylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2503731.png)

![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methoxyanilino)prop-2-en-1-one](/img/structure/B2503736.png)

![3-(4-Ethylbenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2503741.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503747.png)